molecular formula C20H22N2O6S2 B2361458 Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 886918-91-8

Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2361458
CAS No.: 886918-91-8
M. Wt: 450.52
InChI Key: ICPCYTPKLRFTOX-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6S2 and its molecular weight is 450.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-4-30(26,27)14-7-5-6-13(10-14)18(24)21-19-17(20(25)28-3)15-8-9-22(12(2)23)11-16(15)29-19/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCYTPKLRFTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H24N2O6S2C_{21}H_{24}N_{2}O_{6}S_{2} and a molecular weight of 464.6 g/mol. It features several functional groups that may contribute to its biological activity:

  • Acetyl group : May enhance lipophilicity and cellular uptake.
  • Benzamido group : Potentially involved in receptor binding.
  • Ethylsulfonyl group : Could influence solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Anticancer Activity

A study published in Molecules investigated the anticancer potential of various thieno[2,3-c]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These findings suggest that the compound may act by inducing apoptosis in cancer cells.

Antimicrobial Studies

In another study focusing on antimicrobial properties, this compound demonstrated activity against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL

This suggests potential for development as an antimicrobial agent.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

A widely adopted method involves the cyclization of γ-keto esters with thiophene-containing amines. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-39-6) is synthesized via a Hantzsch-type reaction between aminoguanidine carbonate and γ-butyrolactone derivatives. Adapting this approach, the acetyl group at position 6 can be introduced by substituting γ-butyrolactone with a γ-keto ester precursor (e.g., methyl 4-acetyl-3-aminothiophene-2-carboxylate). Cyclization under acidic conditions (acetic acid, reflux) yields the tetrahydrothienopyridine core with the acetyl group pre-installed.

Reductive Amination and Formylation

Patent WO2003004502A1 describes the synthesis of analogous tetrahydrothieno[3,2-c]pyridines via reductive amination. Applying this to the [2,3-c] system, a thiophene-ethylamine derivative reacts with a ketone (e.g., acetylacetone) in the presence of formaldehyde. The resulting imine undergoes catalytic hydrogenation to form the saturated ring. This method offers stereochemical control, critical for pharmacological activity.

Functionalization at Position 2: Introduction of the Benzamido Group

The 2-position benzamido moiety is introduced via acylation of a primary amine intermediate.

Synthesis of 3-(Ethylsulfonyl)benzoyl Chloride

The benzamido group’s sulfonyl component requires prior synthesis of 3-(ethylsulfonyl)benzoyl chloride:

  • Ethylation of 3-mercaptobenzoic acid : Treatment with ethyl bromide in NaOH/ethanol yields 3-(ethylthio)benzoic acid.
  • Oxidation to sulfonyl : Hydrogen peroxide (30%) in acetic acid converts the thioether to the sulfonyl group.
  • Acid chloride formation : Reaction with thionyl chloride (SOCl₂) produces 3-(ethylsulfonyl)benzoyl chloride.

Acylation of the Tetrahydrothienopyridine Amine

The free amine at position 2 (generated via nitration/reduction or direct incorporation during cyclization) reacts with 3-(ethylsulfonyl)benzoyl chloride in dichloromethane, using triethylamine as a base. The reaction proceeds at 0–25°C, achieving >85% yield.

Esterification at Position 3: Methyl Ester Installation

The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification of Carboxylic Acid

If the cyclization precursor contains a carboxylic acid at position 3, treatment with methanol and H₂SO₄ (Fischer esterification) affords the methyl ester. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-39-6) is converted to its methyl ester analog via transesterification with sodium methoxide.

Pre-Formed Ester in Cyclization Precursors

Using methyl acetoacetate instead of ethyl acetoacetate in cyclocondensation reactions directly incorporates the methyl ester, as demonstrated in the synthesis oftriazolo[1,5-a]pyrimidines.

Optimization and Challenges

Regioselectivity in Cyclization

The thienopyridine ring’s regiochemistry depends on the substituents’ electronic effects. Electron-withdrawing groups (e.g., acetyl) at position 6 direct cyclization to the [2,3-c] isomer. Solvent polarity (e.g., DMF vs. toluene) further modulates regioselectivity.

Oxidation State Management

The ethylsulfonyl group necessitates careful oxidation of the thioether intermediate. Over-oxidation to sulfonic acids is mitigated by using controlled H₂O₂ stoichiometry.

Protecting Group Strategies

During acylation, the acetyl group at position 6 may require protection (e.g., as a ketal) to prevent nucleophilic attack. Deprotection with aqueous HCl restores the acetyl functionality.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Stereochemical Control
Cyclocondensation 70–85% Moderate Low
Reductive Amination 60–75% High High
Sequential Acylation 80–90% Low Moderate

The cyclocondensation route offers higher yields but limited stereocontrol, making it suitable for racemic mixtures. Reductive amination provides enantiomeric enrichment but requires chiral catalysts.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

While direct safety data for this compound is unavailable, analogous tetrahydrothieno[2,3-c]pyridine derivatives require stringent precautions. Key measures include:

  • Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Immediate consultation with a physician in case of exposure, with provision of structural analogs' safety data sheets (e.g., Ethyl 2-amino-6-benzyl derivatives, which highlight respiratory irritation risks) .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis involves multi-step reactions, often starting with a tetrahydrothieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Reaction of 3-(ethylsulfonyl)benzoyl chloride with a primary amine group on the pyridine ring under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
  • Acetylation : Introduction of the acetyl group at the 6-position via nucleophilic substitution, requiring controlled temperature (e.g., 40–60°C) and catalysts like DMAP .
  • Esterification : Final carboxylate formation using methanol and acid catalysts (e.g., H₂SO₄), followed by purification via column chromatography .

Advanced Research Questions

Q. How can contradictory NMR data arising from conformational flexibility in the tetrahydrothieno[2,3-c]pyridine core be resolved?

Conformational dynamics in the saturated ring system can lead to split signals or broadening in 1H^1H-NMR. Strategies include:

  • Variable-temperature NMR : Cooling samples to –40°C to slow ring inversion and resolve overlapping peaks.
  • Computational modeling : Using DFT calculations (e.g., B3LYP/6-31G*) to predict dominant conformers and correlate with experimental shifts .
  • 2D NMR techniques : HSQC and NOESY to assign stereochemistry and confirm substituent orientation .

Q. What mechanistic insights explain the reactivity of the ethylsulfonylbenzamido group during nucleophilic substitution?

The ethylsulfonyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent carbonyl. Key observations:

  • Kinetic studies : Pseudo-first-order kinetics under basic conditions (e.g., NaHCO₃), with rate constants dependent on solvent polarity (e.g., higher rates in DMSO vs. THF).
  • Competing pathways : Competing hydrolysis of the sulfonyl group can occur at elevated temperatures (>80°C), necessitating strict temperature control .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to model interactions. Key parameters:

  • Ligand preparation : Optimize 3D geometry using Gaussian09 with B3LYP functional.
  • Target selection : Homology modeling for receptors lacking crystallographic data (e.g., kinase domains).
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate 8:2 → 6:4) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by sharp melting points (>200°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Q. How should researchers address discrepancies in mass spectrometry (MS) data?

  • Fragmentation analysis : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to identify unexpected adducts or decomposition products.
  • Ionization optimization : ESI-MS in positive ion mode with 0.1% formic acid enhances signal intensity for the protonated molecular ion ([M+H]⁺) .

Data Contradiction Analysis

Q. How to reconcile conflicting IR spectra for the acetylated intermediate?

Discrepancies in carbonyl stretches (e.g., 1680 vs. 1700 cm⁻¹) may arise from:

  • Polymorphism : Recrystallize the compound to ensure a single crystalline form.
  • Solvent effects : Record spectra in the same solvent (e.g., KBr pellet vs. Nujol mull).
  • Tautomerism : Investigate enol-keto equilibria using 1H^1H-NMR titration experiments .

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